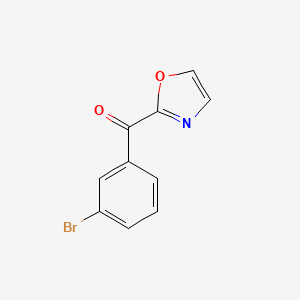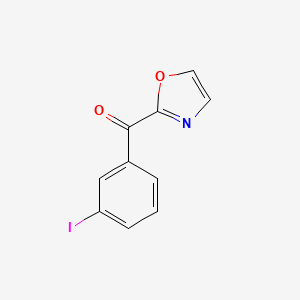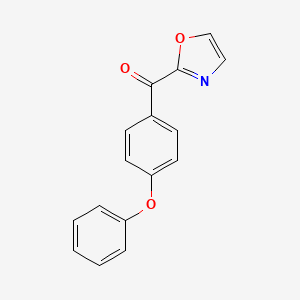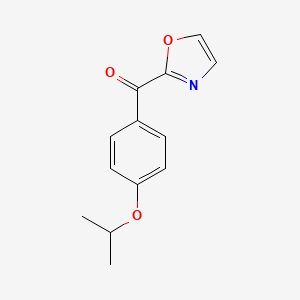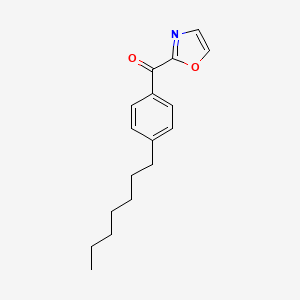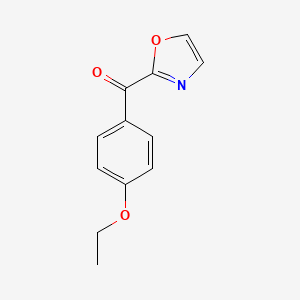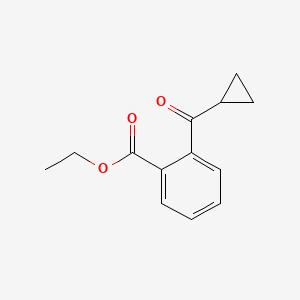
2-Carboethoxyphenyl cyclopropyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the formula C₁₃H₁₄O₃ . It is a colorless oil and is often used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Carboethoxyphenyl cyclopropyl ketone is represented by the formula C₁₃H₁₄O₃ . The InChI code for this compound is 1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 .Chemical Reactions Analysis
Cyclopropyl ketones, such as 2-Carboethoxyphenyl cyclopropyl ketone, have been shown to undergo C–C activation cross-coupling reactions . These reactions typically involve the use of a catalyst and can result in the formation of 1,3-difunctionalized, ring-opened products .Physical And Chemical Properties Analysis
2-Carboethoxyphenyl cyclopropyl ketone has a molecular weight of 218.25 . It is a colorless oil and is often used for research and development purposes .Wissenschaftliche Forschungsanwendungen
Domino Carbocationic Rearrangement
Aryl-2-(N-methyl/benzyl-3-indolyl)cyclopropyl ketones undergo an unexpected domino carbocationic rearrangement, forming 2-aroyl-3-aryl-1H-cyclopenta[c]carbazoles. This transformation involves multiple cascade events, including electrophilic ring opening, intermolecular enol capture, electrophilic dimerization, and intramolecular aldol condensation, leading to the formation of a cyclopentene ring (Venkatesh et al., 2002).
Gold-Catalyzed Hydration
In gold-catalyzed hydration of 2-phenyl- or 2,2-diphenylcyclopropyl acetylene, cyclopropyl methyl ketones are exclusively produced. This contrasts with Ag(I)- or Fe(III)-catalyzed hydration, highlighting differences in metal-alkyne complexes (Velegraki & Stratakis, 2013).
Synthetic Applications
Domino carbocationic rearrangements of α-[bis(methylthio)methylene]alkyl-2-(heteroaryl)cyclopropyl ketones demonstrate varying results based on the heteroaryl group and acid catalyst used, proposing a probable mechanism for these transformations (Peruncheralathan et al., 2004).
Cyclopropanation
A novel method utilizes photocatalysis for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins, generating substituted cyclopentane rings. This involves one-electron reduction of the ketone to a radical anion (Lu, Shen, & Yoon, 2011).
Hydrogen Borrowing Catalysis
An iridium-catalyzed hydrogen borrowing process with ortho-disubstituted phenyl and cyclopropyl ketones forms α-branched ketones. This strategic application expands the scope of catalysis and enables further functionalization of the ketones (Frost et al., 2015).
Enantioselective Reactions
Enantioselective rearrangement of racemic cyclopropyl ketones, catalyzed by chiral phosphoric acid, delivers dihydrofurans. This process involves activation of the donor-acceptor cyclopropane substrate and subsequent cyclization (Ortega et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(cyclopropanecarbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHDRDYCXFGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642489 |
Source


|
| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboethoxyphenyl cyclopropyl ketone | |
CAS RN |
898789-89-4 |
Source


|
| Record name | Ethyl 2-(cyclopropylcarbonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

